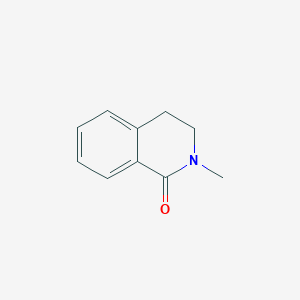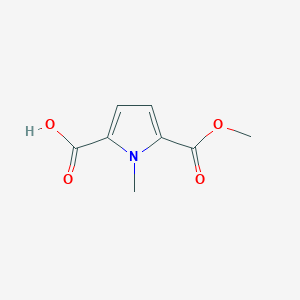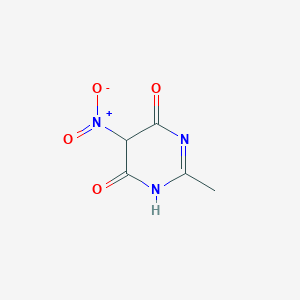
PYBG
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
PYBG is synthesized through a series of chemical reactions involving the introduction of an alkyne group to O6-benzylguanine. The key steps include:
Alkylation: The initial step involves the alkylation of guanine to form O6-benzylguanine.
Alkyne Introduction: The alkyne group is introduced through a reaction with propargyl bromide under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The compound is typically produced in controlled environments to maintain high purity levels, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
PYBG undergoes several types of chemical reactions, including:
Click Chemistry: This compound contains an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Sonogashira Coupling: This reaction involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Palladium Catalysts: Employed in Sonogashira coupling reactions.
Azide-containing Molecules: React with the alkyne group in this compound during click chemistry reactions.
Major Products
The major products formed from these reactions are fluorescent dye conjugates, which are used for labeling and imaging in biological systems .
Scientific Research Applications
PYBG has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of PYBG involves its ability to conjugate with fluorescent dyes through click chemistry and Sonogashira coupling reactions. The alkyne group in this compound reacts with azide-containing molecules in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making this compound an excellent tool for labeling and imaging applications .
Comparison with Similar Compounds
Similar Compounds
O6-Benzylguanine: Lacks the alkyne group, limiting its use in click chemistry.
Propargylguanine: Similar structure but different functional groups, affecting its reactivity and applications.
Uniqueness
PYBG’s uniqueness lies in its alkyne group, which allows it to participate in click chemistry reactions. This feature makes it a versatile precursor for synthesizing a wide range of fluorescent dye conjugates, providing high specificity and efficiency in labeling and imaging applications .
Properties
IUPAC Name |
6-[[4-(prop-2-ynoxymethyl)phenyl]methoxy]-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-7-22-8-11-3-5-12(6-4-11)9-23-15-13-14(19-10-18-13)20-16(17)21-15/h1,3-6,10H,7-9H2,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDBKQCASZCNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172488 | |
| Record name | 6-[[4-[(2-Propyn-1-yloxy)methyl]phenyl]methoxy]-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680622-71-3 | |
| Record name | 6-[[4-[(2-Propyn-1-yloxy)methyl]phenyl]methoxy]-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680622-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[[4-[(2-Propyn-1-yloxy)methyl]phenyl]methoxy]-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3356610.png)


![Benzenamine, 2-[(aminooxy)carbonyl]-](/img/structure/B3356630.png)




![2,3-Diphenylpyrido[3,4-b]pyrazine](/img/structure/B3356666.png)

![4-[2-amino-3-(4-formylphenyl)-5-methylphenyl]benzaldehyde](/img/structure/B3356684.png)
![4-Methylimidazo[1,2-A]quinoxaline](/img/structure/B3356687.png)


